coordination chemistry of 1H-1,4,7-triazonine-1,4(5H)-diacetic acid, hexahydro- with transition metals
coordination chemistry of 1H-1,4,7-triazonine-1,4(5H)-diacetic acid, hexahydro- with transition metals
An In-depth Technical Guide to the Coordination Chemistry of 1H-1,4,7-triazonine-1,4(5H)-diacetic acid, hexahydro- with Transition Metals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the coordination chemistry of 1H-1,4,7-triazonine-1,4(5H)-diacetic acid, hexahydro-, a prominent pentadentate chelating agent. Known more commonly in literature by acronyms such as H₂NODA or as a 1,4,7-triazacyclononane-1,4-diacetate derivative, this ligand has garnered significant interest due to the exceptional stability and kinetic inertness of its metal complexes.[1][2] This guide delves into the ligand's synthesis, its coordination behavior with various transition metals, detailed characterization methodologies, and its burgeoning applications in fields ranging from catalysis to nuclear medicine. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful chelator.
Introduction: The Architectural Advantage of a Pendant-Arm Macrocycle
The 1,4,7-triazacyclononane (TACN) framework serves as a cornerstone in modern coordination chemistry. Its pre-organized, facial-capping tridentate binding mode imparts extraordinary thermodynamic stability and kinetic inertness to its metal complexes, a phenomenon rooted in the macrocyclic and chelate effects.[1][2] The subject of this guide, 1H-1,4,7-triazonine-1,4(5H)-diacetic acid, hexahydro- (hereafter referred to as the NODA-diacetate ligand), builds upon this robust foundation by incorporating two carboxylate pendant arms at the 1 and 4 positions of the TACN ring.
These pendant arms are not mere decorations; they are critical functional enhancements that transform the tridentate TACN core into a versatile pentadentate N₃O₂ chelator. This architecture typically leaves one coordination site on an octahedral metal center available for binding an auxiliary ligand or a solvent molecule.[3] This open site is a key structural feature, providing a locus for catalytic activity or for modulating properties in imaging agents.[4] Furthermore, the remaining secondary amine at the 7-position offers a convenient handle for conjugation to biomolecules, making the NODA-diacetate scaffold a premier platform for developing targeted radiopharmaceuticals.[5]
This guide will systematically explore the synthesis of the ligand, the formation and structural analysis of its transition metal complexes, and the translation of its unique chemical properties into practical applications.
Ligand Synthesis: A Convergent Approach
The synthesis of NODA-diacetate ligands typically follows a convergent strategy that begins with the TACN macrocycle. A common and effective method involves the selective protection of the TACN amines, followed by the stepwise introduction of the acetate arms and any desired functional group at the N-7 position.
Experimental Protocol: Synthesis of a NODA-diacetate Derivative
This protocol outlines the synthesis of a generic NODA-diacetate ligand, based on established methodologies for similar TACN derivatives.[3][6] The key intermediate is a di-tert-butyl protected version, which allows for purification via standard chromatography before final deprotection.
Step 1: Preparation of 1,4,7-Triazacyclononane-1,4-dicarboxylic acid di-tert-butyl ester
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Rationale: This initial step protects two of the three TACN nitrogen atoms with tert-butoxycarbonyl (Boc) groups, leaving one secondary amine available for further functionalization if needed, or preparing the ring for the introduction of the acetate arms. The synthesis for this starting material is well-documented in the literature.[3]
Step 2: Alkylation with tert-Butyl Bromoacetate
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Dissolve 1,4,7-Triazacyclononane (or a suitable precursor) in a polar aprotic solvent such as acetonitrile or DMF.
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in excess (typically 2.5-3.0 equivalents).
-
Add tert-butyl bromoacetate (2.2 equivalents) dropwise to the solution at room temperature.
-
Causality: The base deprotonates the secondary amines of the TACN ring, creating nucleophilic nitrogen centers that readily attack the electrophilic carbon of the bromoacetate. Using tert-butyl esters prevents saponification under basic conditions and allows for acid-labile deprotection later.
-
Heat the reaction mixture (e.g., to 60-70 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude di-tert-butyl ester product by silica gel column chromatography.
Step 3: Deprotection to Yield the Final Ligand
-
Dissolve the purified di-tert-butyl ester intermediate in a solution of strong acid. A mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) or concentrated hydrochloric acid (HCl) is commonly used.
-
Causality: The strong acid protonates the ester carbonyls and facilitates the cleavage of the tert-butyl groups, releasing isobutylene gas and yielding the free carboxylic acids.
-
Stir the solution at room temperature for 4-6 hours.
-
Remove the solvent and excess acid in vacuo. The product is typically obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly for complexation or neutralized to yield the zwitterionic free ligand.
Caption: Synthetic workflow for the NODA-diacetate ligand.
Coordination Chemistry with Transition Metals
The N₃O₂ donor set of the NODA-diacetate ligand forms highly stable, typically six-coordinate complexes with a wide range of transition metals, adopting a distorted octahedral geometry. The three nitrogen atoms of the TACN ring cap one face of the octahedron, while the two carboxylate oxygens and a sixth ligand (often a water molecule) occupy the remaining sites.
General Protocol for Metal Complexation
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Ligand Dissolution: Dissolve the NODA-diacetate ligand (often as its HCl salt) in high-purity water or a suitable buffer.
-
pH Adjustment: Carefully adjust the pH of the solution to a weakly acidic or neutral range (pH 5-7) using a dilute base (e.g., NaOH or NH₄OH).
-
Causality: Deprotonation of the carboxylic acid groups is required for them to coordinate effectively to the metal ion. The pH must be controlled to prevent the formation of metal hydroxides, particularly with trivalent cations like Fe³⁺ and Ga³⁺.
-
-
Metal Salt Addition: Add an aqueous solution of a soluble transition metal salt (e.g., CuCl₂, FeCl₃, Ga(NO₃)₃) dropwise to the ligand solution with vigorous stirring. A 1:1 molar ratio is typically used.
-
Reaction & Monitoring: The reaction is often rapid, even at room temperature. Gentle heating may be applied to ensure completion. Complex formation can be monitored by a color change or by techniques like LC-MS.
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Isolation: The resulting metal complex can be isolated by various methods, including precipitation, crystallization, or purification using ion-exchange chromatography, depending on the charge and stability of the complex.
Caption: General workflow for synthesizing transition metal complexes.
Structural & Physicochemical Characterization
A multi-technique approach is essential to fully characterize the resulting metal complexes:
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X-ray Crystallography: Provides unambiguous proof of structure, revealing the coordination geometry, M-N and M-O bond lengths, and the nature of the sixth ligand. For example, studies on iron(III) complexes with similar pentadentate TACN ligands have confirmed their octahedral geometry.[3]
-
Potentiometric Titration: Used to determine the protonation constants of the ligand and the thermodynamic stability constants (log K) of the metal complexes.[7] High log K values are a hallmark of TACN-based chelators and are critical for in vivo applications to prevent demetallation.[8]
-
Spectroscopy (UV-Vis, IR): UV-Vis spectroscopy probes the d-d electronic transitions of the metal center, which are sensitive to the coordination environment. IR spectroscopy can confirm the coordination of the carboxylate groups by observing the shift in their C=O stretching frequency.
-
Electrochemistry: Techniques like cyclic voltammetry are used to measure the redox potential of the metal center (e.g., the Fe³⁺/Fe²⁺ couple), which is vital for understanding or designing catalytic cycles.[3][4]
Thermodynamic Stability
The high stability of complexes formed with NODA-diacetate and related ligands is a direct result of the pre-organized TACN backbone and the strong chelation afforded by the pendant arms. While data for this exact ligand with a wide range of transition metals is dispersed, data from analogous TACN-based systems provide a clear indication of their exceptional stability.
| Ligand System | Metal Ion | log K (Stability Constant) | Reference |
| NOTA (Triacetate) | Sc³⁺ | 19.50 | [7] |
| NOTA (Triacetate) | Ga³⁺ | 30.98 | IUPAC SC-Database[8] |
| TACN-TM (Trithiol) | Ga³⁺ | 34.2 | [9] |
| TACN-TM (Trithiol) | In³⁺ | 36.1 | [9] |
| NODA-Im (Diacetate) | Cu²⁺ | (fast complexation) | [5] |
Note: Stability constants are highly dependent on experimental conditions (temperature, ionic strength). This table provides representative values to illustrate the high affinity of these ligands for trivalent and divalent metal ions.
Applications in Research and Development
The unique combination of a stable macrocyclic core, strong chelating arms, and a functionalizable handle makes the NODA-diacetate scaffold a powerful tool in several advanced scientific fields.
Radiopharmaceuticals for Imaging and Therapy
This is arguably the most significant area of application for NODA-diacetate and its derivatives.[6][10] The ligand's ability to rapidly and stably chelate medically relevant radiometals is paramount.
-
Positron Emission Tomography (PET): Derivatives of this ligand are ideal for chelating PET isotopes like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[5] The secondary amine can be conjugated to a targeting vector (e.g., a peptide or antibody) that directs the radiolabeled complex to specific disease sites, such as tumors, for non-invasive imaging.
-
Theranostics: The same chelator can be used for both imaging (with a PET isotope like ⁶⁸Ga) and therapy (with a therapeutic beta- or alpha-emitter like Lutetium-177 or Actinium-225), an approach known as theranostics. The high in vivo stability of the complex is critical to prevent the release of the radioisotope, which would cause off-target toxicity.
Catalysis
The open coordination site in NODA-diacetate metal complexes can be exploited for catalysis. By binding a substrate or a reactive species (like a water molecule), the metal center can facilitate a variety of chemical transformations. Manganese and iron complexes of TACN derivatives, for example, are known to be effective catalysts for oxidation reactions and have been studied as biomimics of metalloenzyme active sites.[2][11]
MRI Contrast Agents
When chelated to paramagnetic metal ions like Gadolinium(III) or Iron(III), the NODA-diacetate ligand can serve as the basis for MRI contrast agents.[4] The relaxivity of the complex, which determines its effectiveness as a contrast agent, is strongly influenced by the exchange rate of a water molecule bound at the open coordination site. The ability to tune the ligand structure to optimize this exchange rate is an active area of research.
Conclusion and Future Outlook
1H-1,4,7-triazonine-1,4(5H)-diacetic acid, hexahydro- is more than just another chelator; it is a highly adaptable and robust platform in coordination chemistry. Its design, which marries the inertness of the TACN macrocycle with the strong binding of carboxylate arms, results in metal complexes with the high stability required for demanding applications. The presence of a versatile functionalization point allows for its integration into complex biological systems.
Future research will undoubtedly focus on synthesizing new derivatives with tailored electronic and steric properties to fine-tune their reactivity for specific catalytic processes and to optimize their pharmacokinetic profiles for medical applications. As the fields of personalized medicine and molecular imaging continue to advance, the NODA-diacetate scaffold and its transition metal complexes are poised to remain at the forefront of innovation.
References
-
Bastos, M., et al. (2003). Metal Complexes with a New N4O3 Amine Pendant-Armed Macrocyclic Ligand: Synthesis, Characterization, Crystal Structures, and Fluorescence Studies. Inorganic Chemistry, 42(21), 6896–6904. [Link]
-
Nemec, I., et al. (2015). Pentagonal Bipyramidal First-Row Transition Metal Complexes with Macrocyclic Ligand Containing Two Pyridine-N-Oxide Pendant Arms: Structural, Magnetic, and Theoretical Studies. Inorganic Chemistry, 54(23), 11474–11484. [Link]
-
Bastos, M., et al. (2003). Metal complexes with a new N(4)O(3) amine pendant-armed macrocyclic ligand: synthesis, characterization, crystal structures, and fluorescence studies. PubMed. [Link]
-
Berry, J. F., et al. (2007). Iron Complexes of New Pentadentate Ligands Containing the 1,4,7-Triazacyclononane-1,4-diacetate Motif. Spectroscopic, Electro-, and Photochemical Studies. Inorganic Chemistry, 46(7), 2454–2466. [Link]
-
Pniok, M., et al. (2015). Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides. Inorganic Chemistry, 54(21), 10525–10535. [Link]
-
Price, J. R., & Donnelly, P. S. (2018). Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications. ChemPlusChem, 83(7), 554–564. [Link]
-
Bazzicalupi, C., et al. (2023). Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([4]aneNS 3 ). Molecules, 28(7), 3171. [Link]
-
Vargas, R. A., et al. (1995). Stability of metal ion complexes of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacylclonane (TACN-TM) and molecular structure of In(C12H24N3S3). Inorganica Chimica Acta, 240(1-2), 413-420. [Link]
-
Ramogida, C. F., & Orvig, C. (2013). Biomedical applications of macrocyclic ligand complexes. ResearchGate. [Link]
-
Al-Ajlouni, A. M., et al. (2004). 1,4,7-triazacyclononanes: ligand synthesis and metal co-ordination chemistry. Inorganica Chimica Acta, 357(10), 2959-2966. [Link]
-
Pierre, V. C., et al. (2017). Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI. Journal of Inorganic Biochemistry, 177, 302-312. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of novel 1,4,7-triazacyclononane derivatives as Cu2+ and Ga3+ chelators. ResearchGate. [Link]
-
De Vos, D. E., et al. (1997). Direct ring functionalisation of 1,4,7-trimethyl-1,4,7-triazacyclononane and its application in the preparation of functional [L 2Mn 2O 3]-type complexes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375-1379. [Link]
-
Guo, H., et al. (2018). Syntheses of Four Metal Complexes Based on Triaza Macrocycle Derivative Ligand N,N',N"-tris(2-hydroxypropyl)-1,4,7-triazacyclodecane and Their Activities for Promoting Hydrolysis of p-Nitrophenyl Acetate. Chinese Journal of Inorganic Chemistry, 34(11), 2071-2078. [Link]
-
Yang, Y., et al. (2016). A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm. Molecules, 21(11), 1561. [Link]
-
Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445–1495. [Link]
-
Jermilova, U., et al. (2023). 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores. Molecules, 28(18), 6523. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. (PDF) Stability of metal ion complexes of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacylclonane (TACN-TM) and molecular structure of In(C12H24N3S3) [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
